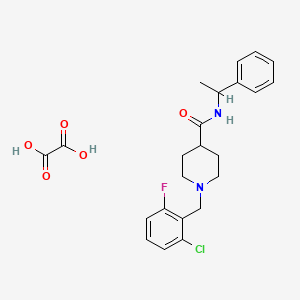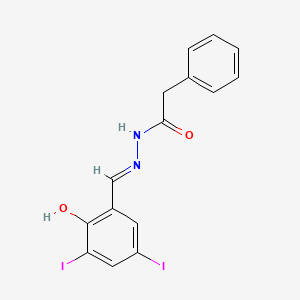![molecular formula C21H23ClFN3O B6104973 2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6104973.png)
2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane, also known as CINPA1, is a small molecule that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of the mammalian protein arginine methyltransferase 5 (PRMT5), which plays a critical role in regulating gene expression and protein function.
科学研究应用
2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been used extensively in scientific research to investigate the role of PRMT5 in various biological processes. PRMT5 is involved in the regulation of gene expression, RNA splicing, and protein function, and dysregulation of this enzyme has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections. This compound has been shown to inhibit PRMT5 activity in a dose-dependent manner, making it a valuable tool for studying the function of this enzyme in various biological systems.
作用机制
2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane binds to the active site of PRMT5 and inhibits its enzymatic activity by preventing the transfer of methyl groups to its substrates. This results in the inhibition of downstream signaling pathways that are regulated by PRMT5, leading to changes in gene expression and protein function. The exact mechanism of this compound inhibition of PRMT5 is still being investigated, but it is thought to involve the disruption of key interactions between the enzyme and its substrates.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various biological systems. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, suggesting that it may have potential as a therapeutic agent for cancer. In neuronal cells, this compound has been shown to enhance neurite outgrowth and synaptic plasticity, suggesting that it may have potential as a treatment for neurodegenerative disorders. Additionally, this compound has been shown to have antiviral activity against several RNA viruses, including Zika virus and Dengue virus.
实验室实验的优点和局限性
2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane has several advantages as a research tool, including its potency and selectivity for PRMT5, as well as its ability to inhibit PRMT5 activity in a dose-dependent manner. However, there are also some limitations to its use in lab experiments. For example, this compound is a complex molecule that requires specialized knowledge and expertise to synthesize, and it may not be readily available to all researchers. Additionally, this compound may have off-target effects on other enzymes or pathways, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane. One area of interest is the development of more potent and selective inhibitors of PRMT5, which could have potential as therapeutic agents for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of this compound inhibition of PRMT5 and its downstream effects on gene expression and protein function. Finally, there is a need for more research on the potential off-target effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成方法
The synthesis of 2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane involves a series of chemical reactions that result in the formation of the final product. The method involves the use of various reagents and solvents, and the process is typically carried out under controlled conditions to ensure the purity and yield of the product. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that this compound is a complex molecule that requires specialized knowledge and expertise to produce.
属性
IUPAC Name |
(2-chloropyridin-4-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O/c22-19-12-17(6-9-24-19)20(27)26-11-8-21(15-26)7-1-10-25(14-21)13-16-2-4-18(23)5-3-16/h2-6,9,12H,1,7-8,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNILWQLUZREWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC(=NC=C3)Cl)CN(C1)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B6104892.png)

![3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B6104903.png)
![4-(1H-imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6104921.png)

![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104937.png)
![2-{1-(2-fluorobenzyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6104948.png)

![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1-(3-pyridinylmethyl)-1H-pyrazol-5-amine](/img/structure/B6104958.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6104966.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6104974.png)
![2-(3-fluorophenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6104978.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6104981.png)
![4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine](/img/structure/B6104982.png)